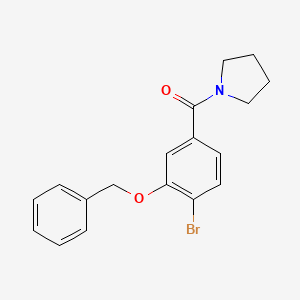

(3-(Benzyloxy)-4-bromophenyl)(pyrrolidin-1-yl)methanone

CAS No.:

Cat. No.: VC13747929

Molecular Formula: C18H18BrNO2

Molecular Weight: 360.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H18BrNO2 |

|---|---|

| Molecular Weight | 360.2 g/mol |

| IUPAC Name | (4-bromo-3-phenylmethoxyphenyl)-pyrrolidin-1-ylmethanone |

| Standard InChI | InChI=1S/C18H18BrNO2/c19-16-9-8-15(18(21)20-10-4-5-11-20)12-17(16)22-13-14-6-2-1-3-7-14/h1-3,6-9,12H,4-5,10-11,13H2 |

| Standard InChI Key | MQWRKIPYTNCHFB-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C(=O)C2=CC(=C(C=C2)Br)OCC3=CC=CC=C3 |

| Canonical SMILES | C1CCN(C1)C(=O)C2=CC(=C(C=C2)Br)OCC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is (4-bromo-3-phenylmethoxyphenyl)-pyrrolidin-1-ylmethanone, reflecting its substitution pattern on the phenyl ring and the pyrrolidine-linked ketone group. Its molecular formula is C₁₈H₁₈BrNO₂, with a molecular weight of 360.2 g/mol . The structural backbone consists of a central benzene ring substituted at the 3-position with a benzyloxy group (–OCH₂C₆H₅) and at the 4-position with bromine. A pyrrolidin-1-yl methanone group (–CO–N(C₄H₈)) is attached at the 1-position (Figure 1).

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₈BrNO₂ | |

| Molecular Weight | 360.2 g/mol | |

| CAS Number | 2752108-41-9 | |

| SMILES Notation | C1CCN(C1)C(=O)C2=CC(=C(C=C2)Br)OCC3=CC=CC=C3 | |

| XLogP3 (Predicted) | 4.2 |

Crystallographic and Conformational Analysis

While direct crystallographic data for this compound is limited, studies on structurally analogous phenyl(pyrrolidin-1-yl)methanone derivatives provide valuable insights. For example, (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone crystallizes in a monoclinic system (P2₁/c) with unit cell parameters a = 6.7230(2) Å, b = 11.1182(3) Å, c = 14.4996(5) Å, and β = 90.03(3)° . Key bond lengths include the C–O bonds in the methoxy (1.366(3) Å) and hydroxyl (1.364(3) Å) groups, while the ketonic C=O bond measures 1.221(3) Å . Intermolecular hydrogen bonding (O–H⋯O=C) stabilizes the crystal lattice, a feature likely conserved in the brominated analog .

Synthesis and Analytical Characterization

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

-

Friedel-Crafts Acylation: A brominated benzyloxybenzene derivative undergoes acylation with pyrrolidine in the presence of a coupling agent such as 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) .

-

Purification: Column chromatography isolates the product, with yields ranging from 60–75% .

Representative Reaction:

Spectroscopic Characterization

-

NMR Spectroscopy:

-

Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 361.1 [M+H]⁺.

| Compound | Target | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| (3-Hydroxy-4-methoxyphenyl) derivative | Dopamine D3 | 0.45 μM | |

| (5-Bromo-2-benzyloxy) derivative | Serotonin Transporter | 1.8 μM |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume